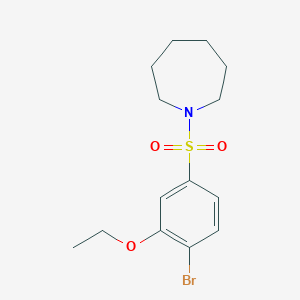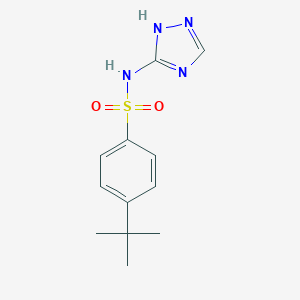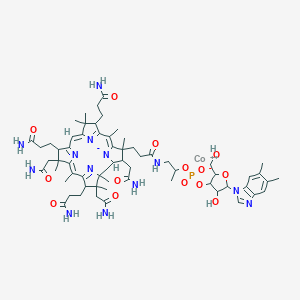![molecular formula C21H21NO5S B224608 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In We will also discuss the biochemical and physiological effects of BNSA, its advantages and limitations for lab experiments, and list future directions for research.
作用机制
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). The mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity is not fully understood but is thought to involve the inhibition of viral replication.
生化和生理效应
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to decrease the production of inflammatory prostaglandins in animal models of inflammation. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce the replication of viruses in cell culture.
实验室实验的优点和局限性
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is a small molecule that can easily penetrate cell membranes and reach its target. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is also relatively stable and can be stored for long periods of time. However, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid can be toxic at high concentrations and can interfere with other cellular processes. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid. One area of research is the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-inflammatory and anti-cancer effects in animal models of disease. Additionally, the mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity needs to be further elucidated. Finally, the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid-based drugs for the treatment of inflammation, cancer, and viral infections is an important area of research.
合成方法
The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid involves the reaction of 4-nitro-1-naphthol with butylamine to form 4-butoxy-1-naphthol. The 4-butoxy-1-naphthol is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with ammonium carbonate to form 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid.
科学研究应用
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
属性
产品名称 |
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid |
|---|---|
分子式 |
C21H21NO5S |
分子量 |
399.5 g/mol |
IUPAC 名称 |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)22-18-11-7-6-10-17(18)21(23)24/h4-13,22H,2-3,14H2,1H3,(H,23,24) |
InChI 键 |
QAPIKRGCSOFYCX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
规范 SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)


